2-クロロ-6-メトキシイソニコチン酸

概要

説明

2-Chloro-6-methoxyisonicotinic acid is a derivative of nicotinic acid, commonly known as niacin, which is a natural product found in various plants and animals. This compound is of interest due to its potential applications in the development of herbicides. The research on this compound and its derivatives has shown promising results in controlling weed growth, particularly against monocotyledonous weeds .

Synthesis Analysis

The synthesis of derivatives of 2-chloro-6-methoxyisonicotinic acid, specifically N-(arylmethoxy)-2-chloronicotinamides, has been achieved through a series of chemical reactions starting from nicotinic acid. These compounds have been designed to explore their herbicidal activity, and some have shown excellent efficacy. For instance, compound 5f, a derivative of 2-chloro-6-methoxyisonicotinic acid, demonstrated significant herbicidal activity against duckweed with an IC50 value of 7.8 μM .

Molecular Structure Analysis

The molecular structure of compounds related to 2-chloro-6-methoxyisonicotinic acid has been characterized using various spectroscopic techniques. For example, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and its structure was determined by X-ray diffraction. The ligand in this complex coordinates to the metal center through sulfur and nitrogen atoms, forming a four-membered ring. The geometry around the tin atom was described as either trigonal bipyramidal or tetragonal pyramidal .

Chemical Reactions Analysis

The chemical reactions involving 2-chloro-6-methoxyisonicotinic acid derivatives have been studied to understand their potential applications. For instance, the influence of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase was investigated. This study provided insights into the kinetic and theoretical aspects of the reaction, comparing the results with those of other related complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-methoxyisonicotinic acid derivatives are crucial for their application as herbicides. The synthesis and reactions of esters of related compounds have been explored, with the aim of obtaining esters with specific properties. For example, the reaction of 2-oxocyclopentyl(hexyl)glyoxylic acid esters with malonic acid derivatives led to the formation of esters that, upon hydrolysis and decarboxylation, yielded 2-oxo-5,6-tetramethylene-1,2-dihydroisonicotinic acid . These studies contribute to the understanding of the behavior of these compounds under various conditions and their potential as herbicidal agents.

科学的研究の応用

化学的性質

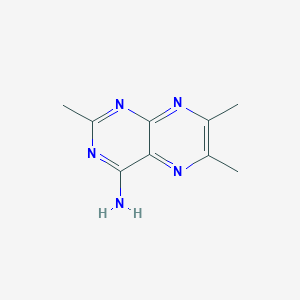

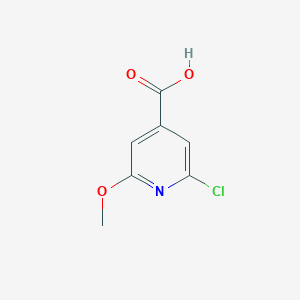

“2-クロロ-6-メトキシイソニコチン酸”は、経験式C7H6ClNO3を持ち、分子量は187.58です . これはハロゲン化ヘテロ環化合物です . この化合物は通常、粉末の形をしています .

植物抵抗性の合成誘導物質

“2-クロロ-6-メトキシイソニコチン酸”の重要な用途の1つは、細菌や真菌に対する植物抵抗性の合成誘導物質としての役割です . この化合物は植物の免疫システムを刺激し、最初の症状が現れる前から感染症に抵抗力を与えることができます .

農業での使用

農業の分野では、この化合物は植物の自然な防御を活性化するエリシターとして使用されます . この方法は、農業において最も急速に成長し、将来性のある戦略の1つと考えられています .

植物病害からの保護

この化合物は、植物病害に対する新しい武器の開発に使用されてきました . 病原体による病気に対するトウガラシ、ナシ、米の抵抗力を高める効果があることがわかっています .

全身獲得抵抗性(SAR)

“2-クロロ-6-メトキシイソニコチン酸”は、植物の自然な防御機構である全身獲得抵抗性(SAR)現象に重要な役割を果たしています

Safety and Hazards

作用機序

Target of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

Given its irritant properties, it may interact with cellular membranes or specific receptors, leading to an inflammatory response

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound may induce an inflammatory response at the cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

特性

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQBTHQTVJMCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381948 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15855-06-8 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。